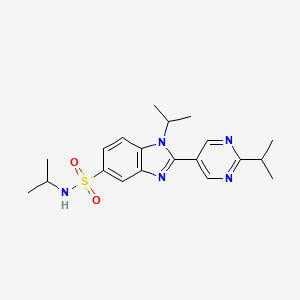

![molecular formula C21H14FNO2 B5558730 2-[(4-fluorophenyl)amino]-2-phenyl-1H-indene-1,3(2H)-dione](/img/structure/B5558730.png)

2-[(4-fluorophenyl)amino]-2-phenyl-1H-indene-1,3(2H)-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of indene-1,3(2H)-dione derivatives, including compounds similar to "2-[(4-fluorophenyl)amino]-2-phenyl-1H-indene-1,3(2H)-dione," often involves palladium-catalyzed carbonylative annulation reactions. For example, a related synthesis pathway involves the use of 1-(2-halophenyl)-1,3-diones with phenyl formate as a CO source under palladium catalysis, showcasing a broad substrate scope and good to excellent yields (Zhang et al., 2015).

Molecular Structure Analysis

The molecular structure of indene-1,3-dione derivatives is characterized by the presence of a fused ring system, which can adopt various conformations. For example, 2-substituted indene-1,3(2H)-dione compounds have been analyzed using single-crystal X-ray diffraction, revealing diverse conformations and intermolecular interactions that influence their chemical reactivity and physical properties. The specific structure of "2-[(4-fluorophenyl)amino]-2-phenyl-1H-indene-1,3(2H)-dione" would likely display similar complexity, with the fluorophenyl and phenyl groups introducing additional electronic and steric effects (Li et al., 2005).

科学的研究の応用

Antimicrobial Activity

A study explored the synthesis of derivatives similar to 2-[(4-fluorophenyl)amino]-2-phenyl-1H-indene-1,3(2H)-dione, demonstrating significant antimicrobial activity against various bacteria and fungi. This suggests potential applications in developing antimicrobial agents (Ghorab et al., 2017).

Molecular Structure Analysis

Research on isomeric compounds related to 2-[(4-fluorophenyl)amino]-2-phenyl-1H-indene-1,3(2H)-dione has provided insights into their molecular structures and properties, such as conformation and intermolecular interactions. This is crucial for understanding the chemical behavior and potential applications of these compounds (Li et al., 2005).

Photocyclization Studies

The photochemical behavior of compounds structurally similar to 2-[(4-fluorophenyl)amino]-2-phenyl-1H-indene-1,3(2H)-dione, particularly in relation to the substitution of halogen atoms, has been investigated. These studies contribute to the understanding of how light influences chemical reactions and the formation of new compounds (Košmrlj & Šket, 2007).

Synthesis and Chemical Reactions

Research into the synthesis and reactions of related fluorinated compounds has been conducted, focusing on the formation of various derivatives and their chemical properties. This research is instrumental in developing new synthetic methods and understanding reaction mechanisms (Pimenova et al., 2003).

Palladium-Catalyzed Reactions

Studies on palladium-catalyzed carbonylative annulation reactions using aryl formate as a CO source to synthesize indene-1,3(2H)-dione derivatives demonstrate the potential for efficient and versatile synthetic applications in organic chemistry (Zhang et al., 2015).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

2-(4-fluoroanilino)-2-phenylindene-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14FNO2/c22-15-10-12-16(13-11-15)23-21(14-6-2-1-3-7-14)19(24)17-8-4-5-9-18(17)20(21)25/h1-13,23H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKXXQQUHASHKLL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2(C(=O)C3=CC=CC=C3C2=O)NC4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(4-fluorophenyl)amino]-2-phenyl-1H-indene-1,3(2H)-dione | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-chlorobenzyl)thio]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B5558652.png)

![N-(3,4-difluorophenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5558658.png)

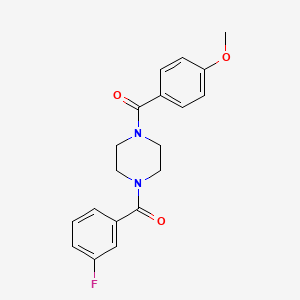

![3-methoxy-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5558684.png)

![3-(3-methylbenzyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5558689.png)

![1-[1-(2,3-dihydro-1H-inden-1-ylacetyl)-3-azetidinyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5558693.png)

![1-(4-fluorophenyl)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]cyclopropanecarboxamide](/img/structure/B5558701.png)

![N-benzyl-N-[4-({2-[2-(trifluoromethyl)benzylidene]hydrazino}carbonyl)phenyl]methanesulfonamide](/img/structure/B5558725.png)

![8-fluoro-N-{1-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}-2-quinolinecarboxamide](/img/structure/B5558732.png)

![4-[(dimethylamino)sulfonyl]-N-(4-fluorophenyl)-2-thiophenecarboxamide](/img/structure/B5558740.png)

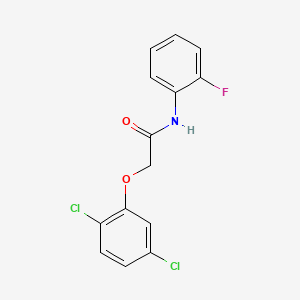

![N-[(1S,2S)-1-amino-2,3-dihydro-1H-inden-2-yl]-1-(2-methoxyphenyl)-1H-pyrazole-4-carboxamide hydrochloride](/img/structure/B5558741.png)

![(3aR*,6S*)-2-tert-butyl-N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-methyl-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxamide](/img/structure/B5558762.png)